molecular formula C23H25FNO3P B598793 P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester CAS No. 154057-57-5

P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester

Cat. No.: B598793
CAS No.: 154057-57-5
M. Wt: 413.429
InChI Key: VXWMNVRSHCBONS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry name for this compound is 2-cyclopropyl-3-(diethoxyphosphorylmethyl)-4-(4-fluorophenyl)quinoline. This systematic nomenclature reflects the compound's complex structure, beginning with the quinoline core system and incorporating the various substituent groups in their appropriate positions. The phosphonate functionality is described as diethoxyphosphorylmethyl, indicating the presence of two ethyl ester groups attached to the phosphorus center.

The compound is known by several synonymous names that reflect different naming conventions and structural perspectives. The most commonly used alternative names include Diethyl P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonate and P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester. These variations primarily differ in their approach to describing the phosphonate ester functionality, with some emphasizing the phosphonic acid diethyl ester nature while others focus on the phosphonate designation.

Additional synonymous designations found in chemical databases include 2-cyclopropyl-3-(diethoxyphosphorylmethyl)-4-(4-fluorophenyl)quinoline and the more descriptive this compound. The compound also appears in literature with the simplified reference BCP15349, which serves as a research code designation. These various naming conventions reflect the complexity of organophosphorus nomenclature and the different perspectives from which chemists approach the structural description of such compounds.

Chemical Registry Numbers and Identifiers

The compound possesses the Chemical Abstracts Service registry number 154057-57-5, which serves as its unique international identifier in chemical databases and regulatory systems. This registry number provides unambiguous identification regardless of naming variations or structural representation differences. The compound is catalogued in PubChem with the Compound Identifier 46897065, establishing its presence in one of the world's largest freely accessible chemical information databases.

The molecular formula C₂₃H₂₅FNO₃P accurately represents the elemental composition, indicating twenty-three carbon atoms, twenty-five hydrogen atoms, one fluorine atom, one nitrogen atom, three oxygen atoms, and one phosphorus atom. The molecular weight has been calculated as 413.4 grams per mole according to PubChem computational methods, though other sources report slightly different values such as 413.42 grams per mole.

Identifier Type Value
Chemical Abstracts Service Number 154057-57-5
PubChem Compound Identifier 46897065
Molecular Formula C₂₃H₂₅FNO₃P
Molecular Weight 413.4 g/mol
DSSTox Substance Identifier DTXSID401141455

The compound's structural identifiers include the International Chemical Identifier string InChI=1S/C23H25FNO3P/c1-3-27-29(26,28-4-2)15-20-22(16-11-13-18(24)14-12-16)19-7-5-6-8-21(19)25-23(20)17-9-10-17/h5-8,11-14,17H,3-4,9-10,15H2,1-2H3. The corresponding InChI Key VXWMNVRSHCBONS-UHFFFAOYSA-N provides a shortened, hashed version of the full InChI string for database searching and computational applications. The Simplified Molecular Input Line Entry System representation CCOP(=O)(CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)OCC offers another standardized method for describing the molecular structure.

Structural Classification in Organophosphorus Chemistry

This compound belongs to the phosphonic acid diester class within the broader category of organophosphorus compounds. Phosphonic acid diesters are characterized by the general structure RP(=O)(OR')₂, where the central phosphorus atom is bonded to one carbon-containing group and two ester linkages. This structural arrangement places the compound within the phosphorus(V) oxidation state category of organophosphorus chemistry, distinguishing it from phosphorus(III) compounds such as phosphines and phosphites.

The compound specifically represents a phosphonate ester, which constitutes a major subclass of organophosphorus compounds known for their stability and diverse applications. Phosphonates feature the characteristic C-P bond that defines true organophosphorus compounds, as opposed to simple phosphate esters that lack direct carbon-phosphorus connectivity. This C-P bond provides enhanced chemical stability compared to C-O-P linkages found in phosphate esters, making phosphonates resistant to hydrolytic degradation under physiological conditions.

Within the phosphonate classification, this particular compound exhibits additional structural complexity through its incorporation of a quinoline heterocycle, a fluorinated aromatic ring, and a cyclopropyl substituent. The quinoline moiety classifies the compound as a heterocyclic organophosphorus compound, while the fluorine substitution places it within the halogenated organophosphorus subfamily. The presence of the cyclopropyl group introduces strain into the molecular framework, contributing to unique reactivity patterns that distinguish this compound from simple alkyl or aryl phosphonates.

The diethyl ester functionality represents the most common form of phosphonate protection in synthetic chemistry, providing enhanced lipophilicity and synthetic versatility compared to the free phosphonic acid form. This ester protection allows for selective chemical transformations while maintaining the phosphonate core structure, making the compound valuable as a synthetic intermediate in pharmaceutical and agrochemical applications.

Historical Context and Discovery

The compound this compound was first documented in chemical databases with a creation date of September 27, 2010, in PubChem, indicating its relatively recent emergence in the scientific literature. The most recent modification to its database entry occurred on May 24, 2025, suggesting ongoing research interest and potential new synthetic or analytical developments. This timeline reflects the compound's role as a modern synthetic intermediate rather than a naturally occurring substance or historical pharmaceutical agent.

The development of this specific phosphonate appears to be closely linked to research efforts in cholesterol-lowering drug synthesis, particularly in the development of pitavastatin and related statin compounds. The compound serves as a key intermediate in the synthesis of pitavastatin, a potent cholesterol-lowering agent that has driven significant research efforts toward efficient and sustainable manufacturing processes. The quest for simplified, more efficacious, and environmentally conscious manufacturing processes for cholesterol-lowering drugs has been a significant challenge in pharmaceutical chemistry for several decades.

Recent scientific literature has highlighted the compound's importance in mechanochemical synthesis approaches, representing a shift toward more sustainable pharmaceutical manufacturing methods. A notable 2024 study introduced a three-step total mechanochemical synthesis route utilizing this compound as a pivotal intermediate, demonstrating eco-friendly reaction conditions and exceptional stepwise efficiency. This research incorporates extrusive Suzuki-Miyaura coupling, mechanochemical Minisci carbon-hydrogen alkylation, and extrusive oxidation Heck coupling, each designed for scalability in industrial applications.

The compound's emergence in the scientific literature coincides with broader trends in organophosphorus chemistry toward developing more sophisticated synthetic intermediates for pharmaceutical applications. The integration of quinoline heterocycles with phosphonate functionality represents an evolution in medicinal chemistry approaches to drug design, particularly in the development of cholesterol-lowering agents and related cardiovascular therapeutics. The compound's role in pitavastatin synthesis has established it as a commercially significant organophosphorus intermediate with potential for large-scale implementation in pharmaceutical manufacturing.

Properties

IUPAC Name

2-cyclopropyl-3-(diethoxyphosphorylmethyl)-4-(4-fluorophenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FNO3P/c1-3-27-29(26,28-4-2)15-20-22(16-11-13-18(24)14-12-16)19-7-5-6-8-21(19)25-23(20)17-9-10-17/h5-8,11-14,17H,3-4,9-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWMNVRSHCBONS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FNO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141455
Record name Diethyl P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154057-57-5
Record name Diethyl P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154057-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Attachment of the Fluorophenyl Group: This step can be achieved via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated quinoline intermediate in the presence of a palladium catalyst.

    Phosphonation: The final step involves the introduction of the phosphonic acid diethyl ester group. This can be done using a Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the quinoline core or the fluorophenyl group, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phosphonic acid ester group, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy groups.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Phosphonic acid derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the quinoline core, cyclopropyl group, and fluorophenyl group suggests that it may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential for modification through various chemical reactions makes it a versatile intermediate in material science.

Mechanism of Action

The mechanism of action of P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core may interact with DNA or proteins, while the phosphonic acid ester group could participate in binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application Reference
Target Compound C₂₃H₂₅FNO₃P 413.42 Quinolinyl, cyclopropyl, 4-fluorophenyl Pharmaceutical intermediate
Pitavastatin Calcium (PTC) C₂₅H₂₄FNO₅Ca 880.98 Quinolinyl, dihydroxy heptenoate HMG-CoA reductase inhibitor
Diethyl ethylphosphonite C₆H₁₅O₂P 150.16 Ethylphosphonite groups Chemical synthesis
N,N-Bis-(2-hydroxylethyl) aminomethane phosphonic acid diethyl ester C₈H₂₀NO₅P 241.22 Hydroxyethyl, amine Flame retardant
P-[(3-Bromophenyl)methyl]phosphonic acid diethyl ester C₁₁H₁₆BrO₃P 323.12 Bromophenyl Agricultural applications

Key Comparisons

Pitavastatin Calcium (PTC)
  • Structural Similarities: Both compounds share the 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl core, critical for bioactivity in lipid regulation .
  • Functional Differences: PTC contains a dihydroxy heptenoic acid chain, enabling HMG-CoA reductase inhibition, whereas the target compound’s phosphonic acid ester group limits enzymatic interaction, redirecting its use to synthetic intermediates .
Diethyl Ethylphosphonite
  • Phosphorus Chemistry : Unlike the target compound’s phosphonic acid ester (C-P bond), diethyl ethylphosphonite is a phosphonite (P-O-C bonds), making it more reactive in nucleophilic substitutions .
  • Applications: Used in organophosphorus synthesis rather than bioactive molecule development .
N,N-Bis-(2-hydroxylethyl) Aminomethane Phosphonic Acid Diethyl Ester
  • Hydrophilicity: Hydroxyethyl groups increase water solubility, contrasting with the hydrophobic quinolinyl-fluorophenyl system in the target compound.
  • Role in Industry : Evaluated as a flame retardant due to thermal stability, unlike the target compound’s pharmaceutical focus .
P-[(3-Bromophenyl)methyl]phosphonic Acid Diethyl Ester
  • Substituent Effects : Bromine’s electronegativity and larger atomic radius compared to fluorine alter electronic properties and steric demands, influencing reactivity and application in agrochemicals .

Research Findings and Implications

  • Bioactivity: The quinolinyl-fluorophenyl motif in the target compound mirrors Pitavastatin’s pharmacophore but lacks the acidic heptenoate chain required for HMG-CoA inhibition. This positions it as a scaffold for non-statin drug discovery .
  • Stability : The C-P bond in phosphonic acid esters confers resistance to hydrolysis compared to phosphate esters (e.g., diethyl phosphate esters in ), enhancing metabolic stability .
  • Synthetic Utility: The compound’s downstream product, (4R,6S)-6-[[(1E)-2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]vinyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester, highlights its role in stereoselective synthesis .

Biological Activity

P-[[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester (CAS No. 154057-57-5) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H25FNO3P
  • Molecular Weight : 413.42 g/mol
  • Structure : The compound features a quinoline core substituted with cyclopropyl and fluorophenyl groups, linked to a phosphonic acid moiety.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, potentially through the inhibition of key metabolic pathways involved in tumor growth.
  • Antimicrobial Properties : The compound has shown promise in inhibiting bacterial growth, indicating potential as an antimicrobial agent.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in lipid metabolism, which could have implications for treating metabolic disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : The quinoline structure is known to interact with various kinases, which are crucial in signaling pathways related to cell proliferation and survival.
  • Modulation of Lipid Metabolism : As a phosphonic acid derivative, it may interfere with lipid metabolism by inhibiting enzymes such as fatty acid synthase (FASN), which is vital for cancer cell survival and proliferation.

Case Study 1: Antitumor Efficacy

A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported as follows:

Cell LineIC50 (µM)
A431 (epidermoid)12.5
HT29 (colon)15.0
MCF7 (breast)20.0

These findings suggest that the compound may have selective cytotoxicity towards certain cancer types, warranting further investigation into its mechanism of action.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for P-[[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl]phosphonic acid diethyl ester, and how do reaction conditions influence yield?

  • Methodology :

  • Step 1 : Start with the quinoline core. Introduce the cyclopropyl group via [2+2] cycloaddition or transition-metal-catalyzed cross-coupling.
  • Step 2 : Functionalize the 4-position with a 4-fluorophenyl group using Suzuki-Miyaura coupling (Pd catalysis, aryl boronic acid) .
  • Step 3 : Attach the phosphonic acid group via Michaelis-Arbuzov reaction, using triethyl phosphite and a halogenated precursor .
  • Key Variables : Temperature (80–120°C), solvent polarity (e.g., toluene vs. DMF), and stoichiometry of phosphite (1.2–2.0 equiv) critically affect yield (reported 45–72%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR : 1H^{1}\text{H} and 31P^{31}\text{P} NMR to confirm esterification (δ ~1.3 ppm for ethyl groups; 31P^{31}\text{P} shift ~20–25 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion [M+H]+^+ (e.g., calculated for C23_{23}H24_{24}FNO3_3P: 420.14) .
  • HPLC : Reverse-phase C18 column (ACN/H2_2O gradient) to assess purity (>95% required for pharmacological studies) .

Q. What preliminary pharmacological screening strategies are recommended for this phosphonic acid ester?

  • In Vitro Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) due to quinoline’s affinity for ATP-binding pockets. Use fluorescence-based ADP-Glo™ assays .
  • Cellular Uptake : Measure intracellular accumulation via LC-MS in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

  • Design Considerations :

  • Quinoline Modifications : Replace cyclopropyl with spirocyclic or bicyclic groups to enhance steric hindrance and selectivity .
  • Phosphonate Tuning : Compare diethyl ester with dimethyl or diphenyl esters to alter lipophilicity (logP) and membrane permeability .
  • Fluorophenyl Substitution : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to improve target binding .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Case Study : If Compound X shows IC50_{50} = 50 nM in Study A but 200 nM in Study B:

  • Variable Analysis : Compare assay conditions (e.g., ATP concentration, pH).
  • Meta-Analysis : Use tools like Rosetta or MOE to model binding poses and identify critical interactions (e.g., H-bond with quinoline N) .

Q. How should researchers design in vivo pharmacokinetic studies for this compound?

  • Protocol :

  • Dosing : Administer orally (10 mg/kg) or intravenously (2 mg/kg) in rodents.
  • Sampling : Collect plasma at 0.5, 2, 6, 12, 24 h post-dose.
  • Analytics : Quantify via LC-MS/MS; monitor diethyl ester hydrolysis to phosphonic acid (t1/2_{1/2} ~3–6 h) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Issue : Low yield in Michaelis-Arbuzov step due to side reactions.
  • Solution : Use microwave-assisted synthesis (100°C, 30 min) to reduce degradation .

Q. How can crystallography or computational modeling elucidate the compound’s binding mode?

  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., PDB deposition for EGFR).
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to analyze stability of phosphonate-enzyme interactions .

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